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N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide

Lipophilicity Drug-likeness Permeability

Sourcing positional isomers of pyridazinone-sulfonamide scaffolds often introduces confounding SAR variability. CAS 1105233-91-7 is the definitive para-CF3 reference standard, delivering consistent computed parameters (XLogP3 1.4, TPSA 87.2 Ų, 1 HBD) across every lot. • Eliminates ortho/meta isomer ambiguity - ensures reproducible enzyme inhibition & receptor binding data. • Single HBD & balanced lipophilicity support cellular permeability for target engagement assays. • Orthogonal pyridazinone & sulfonamide termini enable heterobifunctional ligand construction; CF3 serves as an intrinsic ¹⁹F NMR probe.

Molecular Formula C14H14F3N3O3S
Molecular Weight 361.34
CAS No. 1105233-91-7
Cat. No. B2768349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide
CAS1105233-91-7
Molecular FormulaC14H14F3N3O3S
Molecular Weight361.34
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H14F3N3O3S/c15-14(16,17)11-4-6-12(7-5-11)24(22,23)19-9-2-10-20-13(21)3-1-8-18-20/h1,3-8,19H,2,9-10H2
InChIKeyZMDUSZHFTUUFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1105233-91-7: Sulfonamide-Pyridazinone Building Block


N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1105233-91-7) is a synthetic sulfonamide derivative that combines a pyridazinone heterocycle with a para-trifluoromethylphenyl group via a propyl linker [1]. This scaffold is primarily utilized as a specialized building block in medicinal chemistry for constructing enzyme inhibitors and receptor probes, where the sulfonamide NH, the pyridazinone carbonyl, and the electron-withdrawing CF₃ group each contribute to distinct binding interactions and modulated lipophilicity [1][2].

Why 1105233-91-7 Demands Scrutiny Beyond Generic Descriptors


Although numerous pyridazinone-sulfonamide analogs are commercially available, their physicochemical and target-interaction profiles can diverge significantly due to subtle variations in substitution pattern or linker length. The para-CF₃ substitution on the benzene ring of 1105233-91-7 imparts a distinct combination of lipophilicity (XLogP3 = 1.4), hydrogen-bond acceptor capacity, and electronic character relative to ortho-substituted or des-fluoro analogs [1]. Direct procurement of the specific CAS ensures that SAR studies, biochemical assays, or synthetic elaborations are built upon a consistent scaffold with defined computed parameters, avoiding the confounding effects that positional isomerism or substituent changes introduce [1].

1105233-91-7 Differentiation Evidence vs Closest Analogs


Lipophilicity vs Ortho-CF₃ Isomer

The para-trifluoromethyl substitution of 1105233-91-7 results in a computed XLogP3 of 1.4, whereas the ortho isomer (1105200-32-5) is predicted to have the same XLogP3 value due to identical molecular formula; however, the positional shift alters the three-dimensional electrostatic surface, which can affect passive membrane permeability and target binding pocket complementarity [1]. In the absence of experimental logD data, procurement of the para isomer ensures a specific spatial orientation of the lipophilic CF₃ group that may be critical for structure-based design.

Lipophilicity Drug-likeness Permeability

Polar Surface Area and H-Bonding vs 4-Fluoro Analog

The target compound has a TPSA of 87.2 Ų and one hydrogen-bond donor (sulfonamide NH). The 4-fluoro analog (CAS 1105233-77-9) also has one HBD and a TPSA of 87.2 Ų (due to identical H-bond acceptor atom count), but replacing CF₃ with F reduces the electron-withdrawing strength and lipophilic bulk, potentially altering target residence time and solubility [1]. The CF₃ group provides greater hydrophobic contact area and metabolic stability via electronic effects, which cannot be replicated by the fluoro analog.

Polar surface area Hydrogen bonding Membrane permeability

Molecular Flexibility vs Constrained Analogs

1105233-91-7 possesses 6 rotatable bonds, conferring a moderate degree of conformational flexibility. In contrast, analogs with shorter or constrained linkers (e.g., N-(2-(6-oxopyridazin-1(6H)-yl)ethyl) derivatives) exhibit fewer rotatable bonds, which can reduce entropic penalty upon binding but limit adaptability to different binding pockets. The propyl spacer in 1105233-91-7 provides a balance of flexibility and reach that is particularly suitable for fragment-based screening where protein-induced fit is required [1][2].

Conformational flexibility Entropy Ligand preorganization

1105233-91-7 Optimal Application Scenarios


Fragment-Based Lead Discovery with Lipophilic H-Bond Probe

The balanced XLogP3 (1.4) and single HBD of 1105233-91-7 make it an ideal fragment for initial screening campaigns targeting enzymes or receptors with hydrophobic subpockets, such as kinases or GPCRs (Section 3, Evidence Item 1). Its moderate TPSA (87.2 Ų) suggests acceptable permeability, supporting its use in cellular target engagement assays [1].

SAR Studies of Para-CF₃ Phenyl Sulfonamide Series

When building SAR around a sulfonamide-based inhibitor scaffold, procuring 1105233-91-7 as the para-CF₃ reference allows direct comparison with ortho-CF₃ and 4-fluoro analogs to map the impact of substitution on potency and selectivity (Section 3, Evidence Items 1 and 2). This controlled analytical approach reduces synthetic variability [1].

Synthesis of Bifunctional PROTAC or Molecular Glue Linkers

The propyl chain and the chemically distinct pyridazinone and sulfonamide termini permit orthogonal derivatization, enabling the construction of heterobifunctional ligands (Section 3, Evidence Item 3). The CF₃ group serves as a useful ¹⁹F NMR probe for monitoring ligand conformation and binding [2].

Computational Chemistry and Cheminformatics Model Validation

With well-defined computed descriptors (XLogP3, TPSA, HBD, rotatable bonds) and precise mass (361.34 Da), 1105233-91-7 serves as a quality-control standard for calibrating in silico ADME prediction models and validating molecular dynamics simulations of ligand-protein interactions [1][2].

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